molecular formula C17H29N5O B7679939 N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide

N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide

Cat. No.: B7679939
M. Wt: 319.4 g/mol
InChI Key: KMCBKGRSVZFQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide, also known as MP-10, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have a high affinity for certain proteins, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide involves the inhibition of certain proteins, including protein kinase B (AKT) and cyclin-dependent kinase 4 (CDK4), which are involved in cell growth and proliferation. By inhibiting these proteins, this compound can slow down or stop the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In neurons, it can protect against oxidative stress and inflammation, which are known to contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide is its high affinity for certain proteins, which makes it a potent inhibitor. However, this also means that it may have off-target effects, which could limit its use in certain experiments. In addition, the synthesis of this compound can be complex and time-consuming, which could limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide. One area of interest is the development of more potent and selective inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, the development of new delivery methods for this compound could improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide involves several steps, including the reaction of 4-bromo-2,6-dimethylpyrimidine with 1-(3-aminopropyl)piperazine, followed by the reaction of the resulting intermediate with tert-butyl 2-(aminocarbonyl)piperazine-1-carboxylate. The final product is obtained by deprotecting the tert-butyl group with trifluoroacetic acid.

Scientific Research Applications

N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-(3-methyl-2-propan-2-ylbutyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c1-13(2)15(14(3)4)12-20-17(23)22-10-8-21(9-11-22)16-18-6-5-7-19-16/h5-7,13-15H,8-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCBKGRSVZFQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)N1CCN(CC1)C2=NC=CC=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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